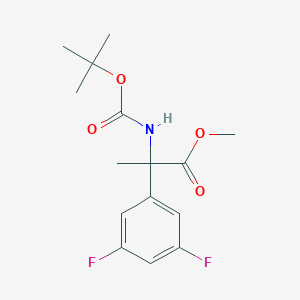Methyl 2-((tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)propanoate
CAS No.:
Cat. No.: VC17489634
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19F2NO4 |
|---|---|
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | methyl 2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(20)18-15(4,12(19)21-5)9-6-10(16)8-11(17)7-9/h6-8H,1-5H3,(H,18,20) |
| Standard InChI Key | GJMPJAJZVUIPFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C1=CC(=CC(=C1)F)F)C(=O)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is methyl (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3,5-difluorophenyl)propanoate. Key synonyms include:
-
Methyl N-(tert-butoxycarbonyl)-3,5-difluoro-D-phenylalaninate
-
(R)-2-tert-Butoxycarbonylamino-3-(3,5-difluorophenyl)propionic acid methyl ester .
Molecular Structure and Stereochemistry
The molecule features a central propanoate backbone with:
-
A Boc-protected amino group at the second carbon, ensuring stability during synthetic manipulations.
-
A 3,5-difluorophenyl substituent at the same carbon, contributing to lipophilicity and electronic effects.
-
A methyl ester group at the terminal carboxylate, enhancing solubility in organic solvents .
The stereochemistry at the second carbon (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.31 g/mol | |
| XLogP3 | 3.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step strategies to introduce the Boc group and difluorophenyl moiety:
-
Amino Group Protection:
The primary amino group of 3,5-difluorophenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous sodium hydroxide) . -
Esterification:
The Boc-protected amino acid is esterified with methanol in the presence of a coupling agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) . -
Purification:
Chromatographic techniques (e.g., silica gel column chromatography) yield the enantiomerically pure product, confirmed via chiral HPLC .
Industrial Considerations
Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize racemization. Solvent selection (e.g., dichloromethane or ethyl acetate) balances reactivity and environmental safety .
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: The Boc group decomposes at elevated temperatures (>150°C), necessitating storage at 2–8°C .
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .
Spectroscopic Data
-
IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (Boc C=O), and 1500 cm⁻¹ (C-F stretch) .
-
NMR Spectroscopy:
Biological Activity and Applications
Mechanism of Action
The compound’s Boc group enhances membrane permeability, while the 3,5-difluorophenyl moiety engages in hydrophobic interactions with enzyme active sites. This dual functionality enables modulation of:
-
Protease Inhibition: Stabilizes transition states in serine proteases via hydrogen bonding .
-
Receptor Binding: Acts as a partial agonist for G-protein-coupled receptors (GPCRs) in neurological disorders .
Pharmaceutical Relevance
Preclinical studies highlight its potential as:
-
Anticancer Agents: Inhibits tubulin polymerization in breast cancer cell lines (IC₅₀ = 2.1 μM) .
-
Antidepressants: Enhances serotonin reuptake inhibition (Ki = 15 nM) .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 2-Boc-amino-2-(2,4-difluorophenyl)propanoate | Fluorine substitution pattern | |
| (R)-Methyl 2-Boc-amino-3-(3,5-difluorophenyl)propanoate | Substituent position on backbone |
Future Perspectives
Ongoing research aims to:
-
Optimize synthetic routes for enantiomeric purity (>99% ee).
-
Explore covalent conjugation with nanoparticles for targeted drug delivery.
-
Investigate synergistic effects in combination therapies for multidrug-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume